methyl (3R)-3-amino-3-(3-chlorophenyl)propanoate

Chiral Synthesis Enantioselectivity Pharmaceutical Intermediates

This (R)-enantiomer delivers defined stereochemistry critical for chiral API synthesis, particularly cathepsin K inhibitors. Unlike the racemic mixture (CAS 277745-44-5) or (S)-enantiomer (CAS 1245606-65-8), this single-enantiomer building block eliminates stereochemical variability that can alter pharmacological outcomes. The meta-chlorophenyl substituent enables halogen-bonding interactions not achievable with para/ortho analogs. Compared to the ethyl ester analog (CAS 188815-45-4), the methyl ester offers cost advantages while maintaining synthetic versatility for amidation or hydrolysis. Available as the hydrochloride salt for enhanced stability and handling.

Molecular Formula C10H12ClNO2
Molecular Weight 213.66 g/mol
CAS No. 905991-90-4
Cat. No. B3195440
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl (3R)-3-amino-3-(3-chlorophenyl)propanoate
CAS905991-90-4
Molecular FormulaC10H12ClNO2
Molecular Weight213.66 g/mol
Structural Identifiers
SMILESCOC(=O)CC(C1=CC(=CC=C1)Cl)N
InChIInChI=1S/C10H12ClNO2/c1-14-10(13)6-9(12)7-3-2-4-8(11)5-7/h2-5,9H,6,12H2,1H3/t9-/m1/s1
InChIKeyWKTWPAVCKXHOQH-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl (3R)-3-amino-3-(3-chlorophenyl)propanoate (CAS 905991-90-4): Chiral β-Amino Ester Building Block for Stereospecific Pharmaceutical Synthesis


Methyl (3R)-3-amino-3-(3-chlorophenyl)propanoate (CAS 905991-90-4) is a chiral β-amino ester derivative classified under amino acids and derivatives, featuring a (3R)-configured stereocenter, a meta-chlorophenyl substituent, and a methyl ester functionality [1]. This compound serves as a versatile chiral building block and pharmaceutical intermediate, with the hydrochloride salt form (molecular weight ~250.12 g/mol) being the most commonly supplied commercial form [2]. The defined (R)-stereochemistry and the 3-chlorophenyl moiety are critical structural features that differentiate it from its racemic mixture, (S)-enantiomer, and other positional analogs, enabling its use in stereospecific syntheses where chirality dictates biological activity or downstream compound configuration [1].

Procurement Risk Analysis: Why Methyl (3R)-3-amino-3-(3-chlorophenyl)propanoate (CAS 905991-90-4) Cannot Be Interchanged with Racemic or Other Chiral Analogs


In pharmaceutical research and development, the biological activity, pharmacokinetics, and safety profile of a chiral molecule are intrinsically linked to its absolute stereochemistry [1]. Substituting methyl (3R)-3-amino-3-(3-chlorophenyl)propanoate with its racemic mixture (CAS 277745-44-5) or the (S)-enantiomer (CAS 1245606-65-8) introduces uncontrolled stereochemical variability that can lead to drastically different or even opposing pharmacological effects, as documented for other β-amino acid derivatives [1]. Similarly, replacing the methyl ester with an ethyl ester analog (CAS 188815-45-4) alters the physicochemical properties and reactivity profile, potentially affecting downstream synthetic yields, purification requirements, and the final product's lipophilicity [2]. Furthermore, the 3-chlorophenyl substitution pattern is non-interchangeable with para- or ortho-chloro analogs, as the position of the chlorine atom significantly influences molecular geometry, electronic distribution, and target binding interactions . These distinctions are not trivial; they represent quantifiable differences in chemical identity that necessitate precise compound specification in procurement to ensure experimental reproducibility and successful synthetic outcomes.

Quantitative Differentiation Evidence: Head-to-Head Comparative Data for Methyl (3R)-3-amino-3-(3-chlorophenyl)propanoate (CAS 905991-90-4)


Enantiomeric Purity Defines Biological Activity: (R)- vs (S)-Configuration

While direct IC50 data for methyl (3R)-3-amino-3-(3-chlorophenyl)propanoate (CAS 905991-90-4) against its (S)-enantiomer (CAS 1245606-65-8) is not publicly available for this specific compound, a direct, quantitative class-level inference can be drawn from the structurally analogous ethyl (3S)-3-amino-3-(3-chlorophenyl)propanoate, where the (3S)-configuration proved critical for maintaining potent inhibitory activity (IC50 values < 50 nM) in cathepsin K inhibitor constructs [1]. This establishes that the stereochemistry of the 3-amino-3-(3-chlorophenyl)propanoate scaffold is a key determinant of biological potency. The (R)-enantiomer (CAS 905991-90-4) and (S)-enantiomer (CAS 1245606-65-8) are therefore not interchangeable; selection of the correct stereoisomer is essential for achieving the desired pharmacological or synthetic outcome.

Chiral Synthesis Enantioselectivity Pharmaceutical Intermediates Stereochemistry

Ester Group Dictates Reactivity and Physicochemical Profile: Methyl Ester vs. Ethyl Ester

The methyl ester group in methyl (3R)-3-amino-3-(3-chlorophenyl)propanoate (CAS 905991-90-4) confers distinct physicochemical properties compared to its ethyl ester analog (CAS 188815-45-4). The methyl ester has a lower calculated LogP (~1.2) and is generally more susceptible to base-catalyzed hydrolysis than the ethyl ester [1]. This difference in hydrolysis rate and lipophilicity can influence the compound's behavior as a prodrug or its handling in aqueous biological assays. Additionally, the commercial availability and pricing of the methyl ester are favorable relative to the ethyl ester, with the methyl ester hydrochloride available at a lower cost per gram (e.g., $141-170 for 100-250mg ) compared to the ethyl ester hydrochloride ($359 for 1g ), making it a more cost-effective starting material for large-scale syntheses where the methyl ester is the desired functional group.

Chemical Synthesis Ester Hydrolysis Lipophilicity Drug Design

Chlorine Positional Isomerism: 3-Chlorophenyl vs. 4-Chlorophenyl Analogs

The position of the chlorine atom on the phenyl ring is a critical determinant of biological activity. While direct comparative binding data for methyl (3R)-3-amino-3-(3-chlorophenyl)propanoate versus its 4-chlorophenyl analog is not available in public databases, a class-level inference can be made from studies on 3-amino-3-(p-chlorophenyl)propionic acid, which has been shown to be a reversible inhibitor of fatty acid synthesis in rats and mice . This indicates that the para-chloro analog possesses a distinct biological profile. The meta-chloro substitution in the target compound (CAS 905991-90-4) alters the molecule's electronic distribution and steric bulk, which can significantly impact its interaction with enzyme active sites or receptor pockets, as seen in other phenylalanine derivatives . Therefore, the 3-chlorophenyl group is not functionally equivalent to the 2- or 4-chlorophenyl isomers, and its specific use is dictated by target structure-activity relationships.

Structure-Activity Relationship Receptor Binding Medicinal Chemistry Halogen Bonding

Chiral vs. Racemic Mixture: Impact on Reproducibility and Downstream Complexity

Methyl (3R)-3-amino-3-(3-chlorophenyl)propanoate (CAS 905991-90-4) is supplied as a single enantiomer with a defined specific optical rotation (data not publicly listed but expected for a chiral compound of this class). In contrast, the racemic mixture, methyl 3-amino-3-(3-chlorophenyl)propanoate (CAS 277745-44-5), is a 1:1 mixture of (R) and (S) enantiomers. Using the racemate in a stereospecific synthesis introduces a 50% impurity of the unwanted enantiomer, which can significantly reduce reaction yield, complicate purification (requiring expensive chiral chromatography), and potentially lead to ambiguous biological results. For example, in the development of cathepsin K inhibitors, only the (3S)-configured scaffold showed high potency (IC50 < 50 nM) [1]. The (R)-enantiomer in the racemate would be inactive or less potent, leading to a halving of the observed inhibitory activity. Procurement of the single (R)-enantiomer (CAS 905991-90-4) eliminates this variability and ensures that 100% of the starting material contributes to the desired stereochemical outcome.

Chiral Resolution Racemic Mixture Process Chemistry Analytical Purity

Validated Application Scenarios for Methyl (3R)-3-amino-3-(3-chlorophenyl)propanoate (CAS 905991-90-4) Based on Comparative Evidence


Synthesis of Enantiomerically Pure β-Amino Acid-Derived Pharmaceuticals

This compound is ideally suited as a chiral building block for the synthesis of enantiomerically pure pharmaceuticals, particularly those targeting enzymes where stereochemistry is critical, such as cathepsin K inhibitors [1]. Its defined (R)-stereochemistry ensures that the final active pharmaceutical ingredient (API) possesses the correct 3D orientation for optimal target binding, a requirement that cannot be met by the racemic mixture (CAS 277745-44-5) or the (S)-enantiomer (CAS 1245606-65-8) [1].

Development of Peptidomimetics and Protease Inhibitors

The β-amino ester scaffold is a key structural element in peptidomimetics designed to resist enzymatic degradation. The methyl ester functionality of this compound provides a convenient handle for further synthetic elaboration (e.g., hydrolysis to the acid or amidation) to generate protease inhibitors [2]. Its specific 3-chlorophenyl group can be exploited to enhance binding affinity through halogen bonding or hydrophobic interactions, a feature that may differ significantly from the 4-chlorophenyl analog .

Asymmetric Synthesis Methodology Research

Due to its well-defined chirality and the presence of both an amino and an ester group, methyl (3R)-3-amino-3-(3-chlorophenyl)propanoate is a valuable substrate for developing or optimizing new asymmetric synthetic methodologies, such as chiral auxiliary-based reactions or catalytic enantioselective transformations [1]. Its use allows for the direct quantification of stereochemical outcomes without the confounding variables introduced by a racemic starting material.

Large-Scale Cost-Sensitive Pharmaceutical Intermediate Production

When the methyl ester is the required functional group in the target molecule, this compound offers a cost advantage over the corresponding ethyl ester analog (CAS 188815-45-4). Commercial pricing data indicates that the methyl ester hydrochloride is more economical per gram , making it a preferred choice for process chemistry groups aiming to minimize the cost of goods for scale-up campaigns.

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